Cas no 96-75-3 (2-Amino-5-nitrobenzenesulfonic acid)

2-Amino-5-nitrobenzenesulfonic acid is a sulfonated aromatic compound featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis. Its structure enables applications in dye and pigment manufacturing, particularly for azo dyes, due to its ability to undergo diazotization and coupling reactions. The nitro group enhances electrophilic reactivity, while the sulfonic acid moiety improves water solubility, facilitating processing in aqueous systems. This compound is valued for its stability under standard conditions and consistent performance in industrial formulations. It is commonly used in research and production settings where precise functional group interactions are critical for achieving desired chemical properties.
2-Amino-5-nitrobenzenesulfonic acid structure
96-75-3 structure
商品名:2-Amino-5-nitrobenzenesulfonic acid
CAS番号:96-75-3
MF:C6H6N2O5S
メガワット:218.187240123749
MDL:MFCD00035755
CID:34874
PubChem ID:66786

2-Amino-5-nitrobenzenesulfonic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-nitrobenzenesulfonic acid
    • 4-Nitroaniline-2-sulfonic acid
    • Para Nitro Aniline-2-Sulfonic Acid
    • P-NITRO ANILINE-O-SULFONIC ACID
    • 4-NITRO-2-SULFOANILINE
    • 2-amino-5-nitrobenzenesulphonic acid
    • 3-AMINO-2-FLUORO-4-PICOLINE
    • BENZENESULFONIC ACID,2-AMINO-5-NITRO-
    • P-NITROANILINE-2-SULPHONICACID
    • P-NITROANLINE-2-SULPHONIC ACID
    • p-Nitroaniline-o-sulfonic acid
    • Benzenesulfonic acid, 2-amino-5-nitro-
    • p-Nitroaniline-2-sulfonic acid
    • 2-amino-5-nitro-benzenesulfonic acid
    • p-nitroanilin-o-sulphonic acid
    • p-nitroaniline-o-sulphonic acid
    • AK114008
    • P-Nitroaniline-2-Sulphonic acid
    • NSC7540
    • PubChem21798
    • WLN: WSQR BZ ENW
    • 2-Amino-5-nitrobenzenesulfonic acid (ACI)
    • 1-Amino-4-nitrobenzene-2-sulfonic acid
    • 2-Amino-5-nitrobenzene-1-sulfonic acid
    • 5-Nitro-2-aminobenzenesulfonic acid
    • NSC 7540
    • MFCD00035755
    • DTXCID4048989
    • DB-027784
    • Q27135523
    • 2-Amino-5-nitrobenzenesulfonicacid
    • NS00008739
    • SCHEMBL11911276
    • W-109363
    • DTXSID3059139
    • NSC-7540
    • BRN 2654142
    • ALBB-025914
    • EINECS 202-531-5
    • 96-75-3
    • CHEBI:66925
    • SCHEMBL67062
    • O10654
    • AS-50040
    • UNII-S1VW6T6H7D
    • AI3-50019
    • AKOS015833507
    • S1VW6T6H7D
    • 3-14-00-01902 (Beilstein Handbook Reference)
    • MDL: MFCD00035755
    • インチ: 1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)
    • InChIKey: LTASFWDWBYFZQQ-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=C(S(O)(=O)=O)C(N)=CC=1)=O
    • BRN: 2654142

計算された属性

  • せいみつぶんしりょう: 218.00000
  • どういたいしつりょう: 218
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 135
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.559 (estimate)
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.6490 (estimate)
  • PSA: 134.59000
  • LogP: 2.60890

2-Amino-5-nitrobenzenesulfonic acid セキュリティ情報

2-Amino-5-nitrobenzenesulfonic acid 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Amino-5-nitrobenzenesulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110692-10g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 98%
10g
¥85.00 2024-04-23
abcr
AB415622-25 g
2-Amino-5-nitrobenzenesulfonic acid; .
96-75-3
25 g
€76.00 2023-07-19
abcr
AB415622-100 g
2-Amino-5-nitrobenzenesulfonic acid; .
96-75-3
100 g
€127.00 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110692-5g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 98%
5g
¥61.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110692-100g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 98%
100g
¥474.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110692-25g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 98%
25g
¥158.00 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KA753-100g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 95+%
100g
534CNY 2021-05-07
1PlusChem
1P00IK6Y-100g
Benzenesulfonic acid, 2-amino-5-nitro-
96-75-3 97%
100g
$72.00 2025-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A46570-1g
2-Amino-5-nitrobenzenesulfonic acid
96-75-3 95%
1g
¥28.0 2023-09-08
TRC
A294575-500mg
2-Amino-5-nitrobenzenesulfonic acid
96-75-3
500mg
$ 235.00 2022-06-08

2-Amino-5-nitrobenzenesulfonic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Benzenesulfonamide, N-bromo-, sodium salt (1:1) Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  345 min, 313 K
リファレンス
Development of an efficient ruthenium catalyzed synthetic process and mechanism for the facile conversion of benzothiazoles to orthanilic acids
Jagadeesh, R. V.; Karthikeyan, P.; Nithya, P.; Sandhya, Y. Sree; Reddy, S. Sudhaker; et al, Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 99-107

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chloramine-T ,  Sodium hydroxide Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  40 - 80 °C
リファレンス
Chloramine-T
Goehring, R. Richard; Heaney, Harry; Jagadeesh, Rajenahally V.; Puttaswamy, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, , 1-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  120 °C
リファレンス
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; Abou El Ella, Dalal A.; Abouzid, Khaled A. M.; Mahmoud, Amr H., Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

ごうせいかいろ 4

はんのうじょうけん
リファレンス
1-Aminobenzene-2-sulfonic acids
, Brazil, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 2.5 - 3 min, heated
リファレンス
Preparation, crystal structure and microwave studies on ring-substituted arylammonium hydrogen sulfate salts
Kapoor, I. P. S.; Srivastava, Pratibha; Singh, Gurdip; Frohlich, Roland, Indian Journal of Chemistry, 2007, (2007), 1283-1288

2-Amino-5-nitrobenzenesulfonic acid Raw materials

2-Amino-5-nitrobenzenesulfonic acid Preparation Products

2-Amino-5-nitrobenzenesulfonic acid 関連文献

2-Amino-5-nitrobenzenesulfonic acidに関する追加情報

Introduction to 2-Amino-5-nitrobenzenesulfonic Acid (CAS No. 96-75-3)

2-Amino-5-nitrobenzenesulfonic acid, with the chemical formula C₆H₅N₃O₄S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring both amino and nitro functional groups alongside a sulfonic acid moiety, makes it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of 2-amino-5-nitrobenzenesulfonic acid typically involves nitration and sulfonation of benzene derivatives, followed by careful purification to isolate the desired product. The presence of both amino and nitro groups allows for further derivatization, enabling chemists to tailor its properties for specific applications. For instance, the amino group can be coupled with carboxylic acids via amide bond formation, while the nitro group can be reduced to an amine, providing multiple pathways for structural modification.

In recent years, 2-amino-5-nitrobenzenesulfonic acid has been explored as a key intermediate in the synthesis of antimicrobial agents. The nitro group, known for its ability to disrupt bacterial cell wall integrity, has been leveraged in the development of novel antibiotics. Additionally, the sulfonic acid moiety enhances water solubility, making it an attractive candidate for formulations requiring aqueous solubility. Researchers have demonstrated its efficacy in combating resistant bacterial strains by incorporating it into semi-synthetic penicillins and cephalosporins.

Moreover, 2-amino-5-nitrobenzenesulfonic acid has found applications in the field of dye chemistry. Its ability to form stable complexes with metal ions has been utilized in the production of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies. The sulfonic acid group acts as a ligand, facilitating coordination with transition metals and enhancing the stability of these complexes.

Recent studies have also highlighted the role of 2-amino-5-nitrobenzenesulfonic acid in cancer research. The compound has been investigated for its ability to inhibit tyrosine kinases, which are overexpressed in many cancer cells. By blocking these kinases, it disrupts signaling pathways essential for tumor growth and metastasis. Preclinical trials have shown promising results in vitro and in animal models, suggesting its potential as a lead compound for further development into anticancer therapeutics.

The pharmaceutical industry has been particularly interested in derivatives of 2-amino-5-nitrobenzenesulfonic acid due to their bioactivity and structural diversity. Researchers have synthesized analogs with modified functional groups to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These efforts have led to the discovery of several novel compounds with potential therapeutic applications in areas such as inflammation modulation and neuroprotection.

From an industrial perspective, 2-amino-5-nitrobenzenesulfonic acid is produced on an industrial scale for use in various chemical processes. Its synthesis involves carefully controlled reactions to ensure high yield and purity. Manufacturers must adhere to stringent quality control measures to meet pharmaceutical-grade standards. The demand for this compound continues to grow as new applications are discovered and existing ones are optimized.

The environmental impact of producing and using 2-amino-5-nitrobenzenesulfonic acid is also a consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to recover and reuse byproducts from its production process, aligning with sustainable chemistry principles.

In conclusion,2-amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3) is a multifaceted compound with significant applications across multiple domains of chemistry and medicine. Its unique structural features make it a valuable building block for synthesizing biologically active molecules, particularly those targeting infectious diseases and cancer. As research continues to uncover new uses for this compound,2-amino-5-nitrobenzenesulfonic acid is poised to remain an important material in both academic laboratories and industrial settings.

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